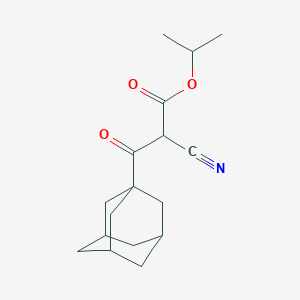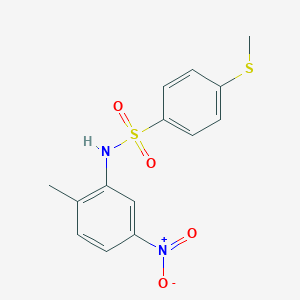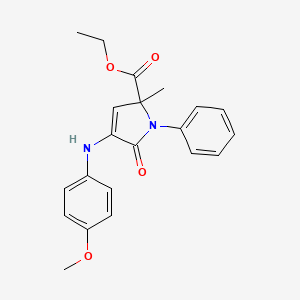
Isopropyl (adamantane-1-carbonyl)cyanoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl (adamantane-1-carbonyl)cyanoacetate is a compound that features an adamantane moiety, which is known for its unique structural properties Adamantane is a hydrocarbon with a diamond-like structure, contributing to the compound’s stability and rigidity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (adamantane-1-carbonyl)cyanoacetate typically involves the reaction of adamantane-1-carbonyl chloride with isopropyl cyanoacetate. This reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like benzene at room temperature . The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product with high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions
Isopropyl (adamantane-1-carbonyl)cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group, potentially converting it to an alcohol.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
科学研究应用
Isopropyl (adamantane-1-carbonyl)cyanoacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound’s derivatives are studied for their antiviral and antibacterial properties.
作用机制
The mechanism by which isopropyl (adamantane-1-carbonyl)cyanoacetate exerts its effects is largely dependent on its interactions with biological targets. The adamantane moiety is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with lipid membranes and proteins. This interaction can disrupt viral replication or bacterial cell wall synthesis, contributing to its antiviral and antibacterial properties.
相似化合物的比较
Similar Compounds
1-Adamantanecarboxylic acid: Used as a precursor in the synthesis of various biologically active compounds.
Adamantane-1-yl methyl ketone: A key intermediate in the synthesis of antiviral drugs like rimantadine.
1,3-Dehydroadamantane: Known for its high reactivity and use in the synthesis of functional adamantane derivatives.
Uniqueness
Isopropyl (adamantane-1-carbonyl)cyanoacetate is unique due to the presence of both the adamantane moiety and the cyanoacetate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
propan-2-yl 3-(1-adamantyl)-2-cyano-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-10(2)21-16(20)14(9-18)15(19)17-6-11-3-12(7-17)5-13(4-11)8-17/h10-14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAIBOFRCNPSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C#N)C(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)
![4-[2-FLUORO-5-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE](/img/structure/B5037494.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5037495.png)
![1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5037499.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B5037504.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5037513.png)
![(3-Bromo-4-methoxyphenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B5037521.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5037523.png)
![2-[[(Z)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid](/img/structure/B5037528.png)
![1-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B5037546.png)
![(4-methoxy-3-biphenylyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5037555.png)

![N-[(2Z,5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5037577.png)
